molecular formula C9H8BrFN2O B1521870 N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide CAS No. 887143-43-3

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Cat. No. B1521870
CAS RN: 887143-43-3
M. Wt: 259.07 g/mol
InChI Key: QBLXJZARYMBSNE-UHFFFAOYSA-N
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Description

“N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” is a chemical compound with the empirical formula C9H8BrFN2O. It has a molecular weight of 259.08 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” can be represented by the SMILES string CC(=O)NC(=C)c1ncc(Br)cc1F . The InChI string is 1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14) .


Physical And Chemical Properties Analysis

“N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

I have conducted a search for the scientific research applications of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide, but unfortunately, the available information is quite general and does not provide a detailed analysis of six to eight unique applications as you requested.

The compound is mentioned as a general reagent in the synthesis of pharmaceutical agents and as a starting material for herbicides and insecticides . However, specific applications within these fields or others are not detailed in the search results.

Safety and Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification, indicating that it may be harmful if swallowed . It’s important to handle it with appropriate safety measures. The compound is sold “as-is” without any warranty of merchantability or fitness for a particular purpose .

properties

IUPAC Name

N-[1-(5-bromo-3-fluoropyridin-2-yl)ethenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLXJZARYMBSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C)C1=C(C=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-fluoro-pyridine-2-carbonitrile (10 g, 49.75 mmol) in toluene (50 ml) was added MeMgCl (24.87 ml, 74.62 mmol, 3M in THF) slowly at −10° C. The reaction mixture was stirred at −10° C. for 1 h, then acetic acid anhydride (47 ml, 497.5 mmol) was added and stirring was continued for 16 h at 25° C. The reaction was then quenched by addition of saturated aqueous NaHCO3 solution (100 ml) and the resulting mixture was stirred for another 30 minutes. The organic layer was separated, washed twice with water, with brine, dried with Na2SO4 and evaporated. The remaining residue was purified by chromatography (silica gel; hexane/EtOAc 85:15-80:20) to obtain the title compound as brown solid (8.9 g, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.87 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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